molecular formula C13H16O4 B1353720 (E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate

(E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate

Cat. No.: B1353720
M. Wt: 236.26 g/mol
InChI Key: BYIUFYLSBXPKEU-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate: is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants. This compound is characterized by the presence of two methoxy groups attached to the benzene ring and an ethyl ester functional group. It is known for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate typically involves the esterification of 3,5-Dimethoxycinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar esterification methods. The process involves the use of large-scale reactors and continuous distillation to remove the water formed during the reaction, thereby driving the equilibrium towards ester formation .

Chemical Reactions Analysis

Types of Reactions: (E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various bioactive molecules and complex organic compounds .

Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and inhibit inflammatory pathways, making it a candidate for therapeutic applications .

Medicine: The compound’s antimicrobial properties are of interest in the development of new antibiotics and antifungal agents. It has shown activity against various bacterial and fungal strains in vitro .

Industry: In the food and cosmetic industries, this compound is used as an additive due to its antioxidant properties. It helps in preserving the quality and extending the shelf life of products .

Comparison with Similar Compounds

Uniqueness: (E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate is unique due to the specific positioning of the methoxy groups on the benzene ring, which influences its reactivity and biological activity. This structural feature distinguishes it from other cinnamic acid derivatives and contributes to its specific pharmacological properties .

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

ethyl (E)-3-(3,5-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H16O4/c1-4-17-13(14)6-5-10-7-11(15-2)9-12(8-10)16-3/h5-9H,4H2,1-3H3/b6-5+

InChI Key

BYIUFYLSBXPKEU-AATRIKPKSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC(=C1)OC)OC

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.